molecular formula C12H18N2O5 B1311883 Ethyl 5-(N-Boc)aminomethylisoxazole-3-carboxylate CAS No. 253196-37-1

Ethyl 5-(N-Boc)aminomethylisoxazole-3-carboxylate

Cat. No.: B1311883
CAS No.: 253196-37-1
M. Wt: 270.28 g/mol
InChI Key: XMBGWRAQFDOMCS-UHFFFAOYSA-N
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Description

Ethyl 5-(N-Boc)aminomethylisoxazole-3-carboxylate is an organic compound with the molecular formula C12H18N2O5. It is a derivative of isoxazole, a five-membered heterocyclic compound containing one oxygen and one nitrogen atom. The compound is often used in organic synthesis and medicinal chemistry due to its unique structural features and reactivity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-(N-Boc)aminomethylisoxazole-3-carboxylate typically involves the following steps:

    Formation of Isoxazole Ring: The isoxazole ring is formed through a cyclization reaction involving a nitrile oxide and an alkyne.

    Introduction of Aminomethyl Group: The aminomethyl group is introduced via a nucleophilic substitution reaction.

    Protection of Amino Group: The amino group is protected using tert-butoxycarbonyl (Boc) to prevent unwanted side reactions during subsequent steps.

    Esterification: The carboxylic acid group is esterified with ethanol to form the ethyl ester.

Industrial Production Methods

Industrial production methods for this compound involve large-scale synthesis using automated reactors and optimized reaction conditions to ensure high yield and purity. The process typically includes continuous monitoring and control of reaction parameters such as temperature, pressure, and pH .

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-(N-Boc)aminomethylisoxazole-3-carboxylate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines .

Scientific Research Applications

Ethyl 5-(N-Boc)aminomethylisoxazole-3-carboxylate has a wide range of scientific research applications:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Industry: The compound is used in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of Ethyl 5-(N-Boc)aminomethylisoxazole-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of enzymes, depending on its structure and functional groups. It may also interact with cellular receptors and signaling pathways, modulating biological processes .

Comparison with Similar Compounds

Similar Compounds

    Ethyl 5-(aminomethyl)isoxazole-3-carboxylate: Similar structure but lacks the Boc protection on the amino group.

    Ethyl 5-(N-acetyl)aminomethylisoxazole-3-carboxylate: Similar structure with an acetyl group instead of Boc.

    Ethyl 5-(N-methyl)aminomethylisoxazole-3-carboxylate: Similar structure with a methyl group instead of Boc.

Uniqueness

Ethyl 5-(N-Boc)aminomethylisoxazole-3-carboxylate is unique due to the presence of the Boc protecting group, which provides stability and prevents unwanted side reactions during synthesis. This makes it a valuable intermediate in the synthesis of more complex molecules .

Properties

IUPAC Name

ethyl 5-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]-1,2-oxazole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O5/c1-5-17-10(15)9-6-8(19-14-9)7-13-11(16)18-12(2,3)4/h6H,5,7H2,1-4H3,(H,13,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMBGWRAQFDOMCS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NOC(=C1)CNC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10442194
Record name Ethyl 5-(N-Boc)aminomethylisoxazole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10442194
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

253196-37-1
Record name Ethyl 5-[[[(1,1-dimethylethoxy)carbonyl]amino]methyl]-3-isoxazolecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=253196-37-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 5-(N-Boc)aminomethylisoxazole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10442194
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethyl 5-(aminomethyl)isoxazole-3-carboxylate, 5-BOC protected
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

A solution of ethyl chlorooximidoacetate (10 g, 66 mmol) in THF (200 ml) was added dropwise over 3 hours to a mixture of N-(tert-butyloxycarbonyl)propargylamine (20.5 g, 131 mmol) and triethylamine (11.2 ml, 80 mmol) in tetrahyrofuran (100 ml). The mixture was stirred at ambient temperature for 18 hours and then the volatiles were removed by evaporation. The residue was dissolved in DCM and washed with water followed by brine. The organics were separated, dried (MgSO4) and the solvent removed by evaporation. The residue was purified by column chromatography on silica gel eluting with isohexane/diethyl ether (80:20 then 50:50) to give the title compound (10.6 g, 60%). NMR (DMSO): 1.3 (t, 3H), 1.38 (s, 9H), 4.35 (m, 2H), 6.62 (s, 1H), 7.55 (s, 1H); m/z 269 (M−H)—.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
20.5 g
Type
reactant
Reaction Step One
Quantity
11.2 mL
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Yield
60%

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